molecular formula C25H32N4O4 B10835364 7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Cat. No.: B10835364
M. Wt: 452.5 g/mol
InChI Key: JHTDAMZJAOPBAK-UHFFFAOYSA-N
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Description

PMID29334795-Compound-62: is a small molecular drug with a molecular weight of 452.5. It is known for its therapeutic potential and has been studied for its interactions with various biological targets .

Preparation Methods

The synthetic routes and reaction conditions for PMID29334795-Compound-62 involve several steps. The preparation method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods are optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

PMID29334795-Compound-62 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID29334795-Compound-62 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemicals .

Mechanism of Action

The mechanism of action of PMID29334795-Compound-62 involves its interaction with specific molecular targets, such as the dopamine D2 receptor. It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

PMID29334795-Compound-62 is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include those that interact with the same molecular targets but may differ in their chemical structure and potency .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C25H32N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C25H32N4O4/c30-25-26-22-3-1-4-23(24(22)33-25)29-12-10-27(11-13-29)9-2-16-32-21-7-5-20(6-8-21)19-28-14-17-31-18-15-28/h1,3-8H,2,9-19H2,(H,26,30)

InChI Key

JHTDAMZJAOPBAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)CN3CCOCC3)C4=CC=CC5=C4OC(=O)N5

Origin of Product

United States

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